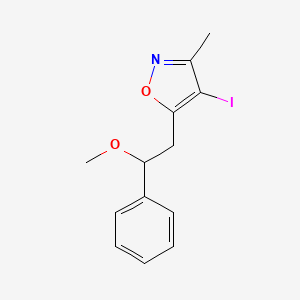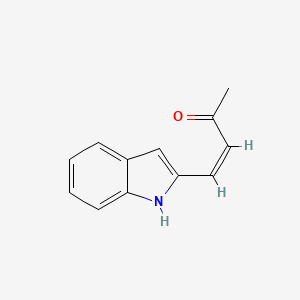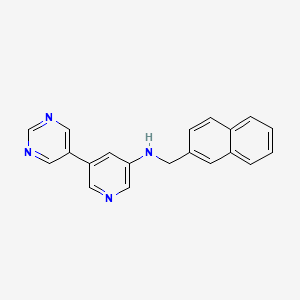
3-Pyridinamine, N-(2-naphthalenylmethyl)-5-(5-pyrimidinyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE is a complex organic compound that has garnered interest in various fields of scientific research This compound features a naphthalene group attached to a pyridine ring, which is further substituted with a pyrimidine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Naphthalene Derivative: The starting material, naphthalene, undergoes a Friedel-Crafts alkylation to introduce a methyl group at the 2-position.
Coupling with Pyridine: The naphthalene derivative is then coupled with a pyridine ring through a nucleophilic substitution reaction, often using a suitable base and solvent.
Introduction of the Pyrimidine Group:
Industrial Production Methods
In an industrial setting, the production of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and bases such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of naphthalene oxides and pyridine oxides.
Reduction: Formation of naphthalene derivatives with reduced functional groups.
Substitution: Formation of substituted naphthalene and pyridine derivatives.
Aplicaciones Científicas De Investigación
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential as a biochemical probe to investigate cellular processes.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mecanismo De Acción
The mechanism of action of N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE involves its interaction with specific molecular targets within the cell. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, in medicinal chemistry, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting its therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIDIN-3-YL)PYRIDIN-3-AMINE: Lacks the pyrimidine group, making it less versatile in certain applications.
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-2-AMINE: Differing position of the pyridine substitution, which can affect its reactivity and biological activity.
Uniqueness
N-(NAPHTHALEN-2-YLMETHYL)-5-(PYRIMIDIN-5-YL)PYRIDIN-3-AMINE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both pyridine and pyrimidine rings enhances its potential for diverse applications in medicinal chemistry and material science.
Propiedades
Número CAS |
767342-31-4 |
|---|---|
Fórmula molecular |
C20H16N4 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
N-(naphthalen-2-ylmethyl)-5-pyrimidin-5-ylpyridin-3-amine |
InChI |
InChI=1S/C20H16N4/c1-2-4-17-7-15(5-6-16(17)3-1)9-24-20-8-18(10-21-13-20)19-11-22-14-23-12-19/h1-8,10-14,24H,9H2 |
Clave InChI |
DWQFOLAPGXZGKS-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C=C(C=CC2=C1)CNC3=CN=CC(=C3)C4=CN=CN=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


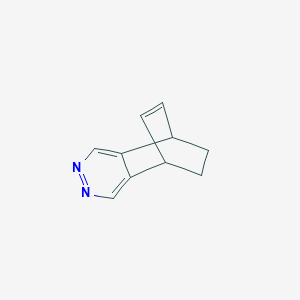
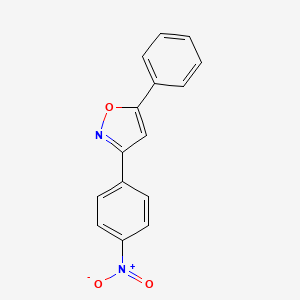
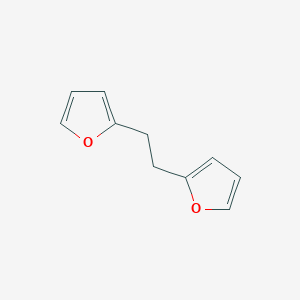
![2H-Cyclopenta[b]furan-2-one, hexahydro-3-methyl-](/img/structure/B12908750.png)
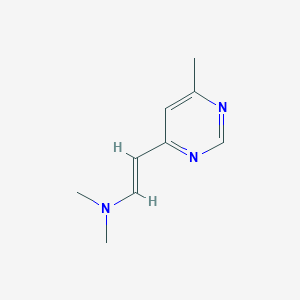
![2-Methyl-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B12908755.png)
![N-[4-Chloro-5-(pyrrolidin-1-yl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B12908761.png)
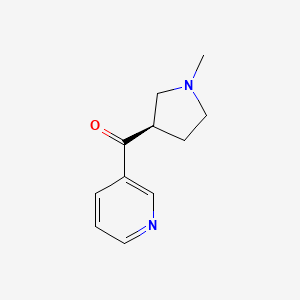
![3,4-Dimethyl-5-[5-methyl-2-(propan-2-yl)phenyl]-1,2-oxazole](/img/structure/B12908788.png)
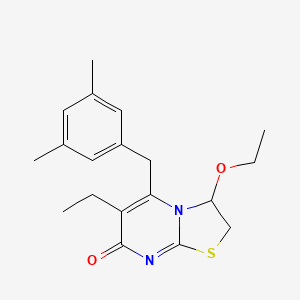
![5,7-Diphenylfuro[3,4-d]pyridazine](/img/structure/B12908791.png)
